10-Acetyl dithranol
Overview
Description
10-Acetyl dithranol, also known as this compound, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
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Biological Activity
10-Acetyl dithranol, a derivative of dithranol (also known as anthralin), has garnered attention in dermatological research primarily for its applications in treating psoriasis. This compound exhibits a range of biological activities, influencing cellular processes and gene expression, which are critical in managing skin conditions characterized by hyperproliferation and inflammation.
This compound is synthesized by acetylating dithranol, which enhances its stability and reduces skin irritation compared to its parent compound. The mechanism of action involves the modulation of keratinocyte behavior, influencing their proliferation and differentiation. Studies indicate that this compound reduces DNA synthesis in epidermal cells, thereby inhibiting excessive cell proliferation characteristic of psoriasis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antiproliferative Effects : It significantly inhibits the proliferation of keratinocytes, which is crucial in treating psoriasis. This effect is achieved by reducing mitochondrial respiration and recovering enzymatic functions disrupted in psoriatic lesions .
- Gene Expression Modulation : Microarray analyses have shown that treatment with this compound leads to the differential expression of numerous genes involved in keratinization and inflammatory responses. Specifically, it upregulates genes associated with skin barrier formation while downregulating pro-inflammatory cytokines and antimicrobial peptides .
- Toxicity Profile : Compared to traditional dithranol, this compound exhibits a lower toxicity profile. Toxicological studies indicate that while it retains some mutagenic potential, it is less harmful than its analogs .
Case Studies and Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in treating psoriasis:
- Clinical Efficacy : A trial involving 32 patients treated with a hydrogel formulation containing this compound showed an effective recovery rate of approximately 25%, with an overall effectiveness rate of 81.25% over four weeks .
- Comparison with Dithranol : In comparative studies, this compound was found to be less irritating than traditional dithranol formulations while maintaining similar therapeutic efficacy against psoriasis lesions .
Comparative Analysis of Biological Activities
Property | Dithranol | This compound |
---|---|---|
Skin Irritation | High | Moderate |
Antiproliferative Activity | Yes | Yes |
Mutagenicity | Moderate | Low |
Efficacy Rate | Variable | Consistent (81.25%) |
Gene Regulation | Broad | Specific (keratinization) |
Safety and Side Effects
While this compound shows promise for treating psoriasis with fewer side effects, it is essential to monitor for potential irritations and allergic reactions. The irritation index for this compound was found to be lower than that for traditional dithranol, making it a preferable option for sensitive patients .
Properties
CAS No. |
3022-61-5 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
10-acetyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H12O4/c1-8(17)13-9-4-2-6-11(18)14(9)16(20)15-10(13)5-3-7-12(15)19/h2-7,13,18-19H,1H3 |
InChI Key |
JLVFGQSHNYEUIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Canonical SMILES |
CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Key on ui other cas no. |
3022-61-5 |
Synonyms |
10-acetyl dithranol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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